2-(Aminocarbonyl)hydrazide L-proline

Description

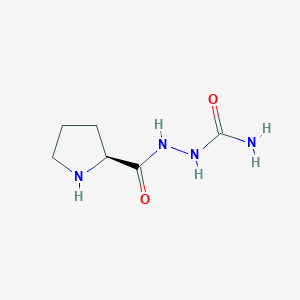

Structure

3D Structure

Properties

CAS No. |

136849-73-5 |

|---|---|

Molecular Formula |

C6H12N4O2 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

[[(2S)-pyrrolidine-2-carbonyl]amino]urea |

InChI |

InChI=1S/C6H12N4O2/c7-6(12)10-9-5(11)4-2-1-3-8-4/h4,8H,1-3H2,(H,9,11)(H3,7,10,12)/t4-/m0/s1 |

InChI Key |

NXJZLZKQRAVYNI-BYPYZUCNSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NNC(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)NNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminocarbonyl Hydrazide L Proline and Analogous Structures

Direct Synthesis Strategies for 2-(Aminocarbonyl)hydrazide L-proline

The direct synthesis of L-proline hydrazides, including the title compound this compound, typically involves the reaction of an activated L-proline derivative with a hydrazine (B178648) source. A common method is the reaction of an L-proline ester, such as ethyl (S)-N-benzylprolinate, with hydrazine hydrate. This approach can be followed by deprotection to yield the free (S)-proline hydrazide.

Mechanistic Considerations in Condensation Reactions

The synthesis of hydrazide derivatives often relies on condensation reactions. When L-proline is used as a catalyst for such reactions, the mechanism typically proceeds through the formation of an enamine intermediate. libretexts.orgyoutube.com In the context of synthesizing proline hydrazides themselves, the reaction of a proline ester with hydrazine involves nucleophilic acyl substitution.

Further reactions of the resulting proline hydrazide, for instance with aldehydes or ketones, lead to the formation of hydrazones. The mechanism for this involves an initial nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Under certain conditions, a secondary cyclocondensation can occur, where the initially formed hydrazone reacts with a second molecule of the aldehyde, leading to cyclic products like 1H-pyrrolo[1,2-c]imidazol-1-one derivatives.

L-proline itself can undergo oscillatory oligomerization in solution, a dynamic behavior that highlights the complex equilibria involved in condensation processes of this amino acid.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of hydrazide derivatives. In L-proline-catalyzed syntheses of more complex hydrazides, several factors have been studied. For example, in the synthesis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives using L-proline as a catalyst, both thermal and solvent-free grinding methods have been explored. mdpi.com

A study demonstrated that a catalyst loading of 5 mol% of L-proline achieved the highest yield (90%) for the synthesis of compound 5a via a grinding method. mdpi.com This highlights the efficiency of organocatalysis under green chemistry principles, offering mild conditions, clean reactions, and easy workup. mdpi.comresearchgate.net The reusability of the L-proline catalyst has also been confirmed for up to four cycles with only a gradual decrease in yield, underscoring the sustainability of the protocol. mdpi.com

For multicomponent reactions, such as the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, optimization involves screening the amount of L-proline catalyst and the solvent. It was found that 10 mol% of L-proline in water at 60 °C provided the best results, yielding the desired product in high yields within a short reaction time. researchgate.net The catalyst's role was confirmed by the observation that the reaction proceeds poorly in its absence. researchgate.net

Derivatization and Functionalization of the L-Proline Hydrazide Core

The L-proline hydrazide core serves as a versatile scaffold for further chemical modification. Derivatization can be achieved by reacting the hydrazide moiety with various electrophiles. For instance, (S)-N-benzyl proline hydrazide reacts with aromatic aldehydes and cycloaliphatic ketones in methanol (B129727) at room temperature to produce the corresponding hydrazones in good yields. Furthermore, reaction with butyl isocyanate and isothiocyanate yields semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These derivatives can then undergo further cyclization reactions to form heterocyclic systems like 1,2,4-triazole-3-thiones and 1,3,4-thiadiazole-2-amines.

Approaches to Chiral L-Proline Hydrazides

The inherent chirality of L-proline makes its derivatives, including hydrazides, valuable in asymmetric synthesis. A notable example is the development of protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide, which functions as a highly enantioselective catalyst for direct asymmetric aldol (B89426) reactions between aromatic aldehydes and ketones. rsc.org The synthesis of such complex chiral hydrazides builds upon the fundamental proline structure to create sophisticated catalytic systems. The chirality is maintained and leveraged throughout the synthetic and catalytic processes. The derivatization process itself, when using achiral reagents, generally does not affect the chiral center of the proline ring. sigmaaldrich.com

Stereoselective Synthesis of Advanced Proline Derivatives

Significant efforts have been directed towards the stereoselective synthesis of highly functionalized and advanced proline derivatives. These methods provide access to a wide range of structures with controlled stereochemistry at various positions of the pyrrolidine (B122466) ring.

Key stereoselective strategies include:

Diastereoselective Alkylations: The alkylation of enolates derived from N-protected L-proline esters is a well-established method. The diastereoselectivity of this reaction can be influenced by the choice of the N-protecting group and the alkylating agent. nih.gov

nih.govmdpi.com-Dipolar Cycloadditions: Chiral non-racemic nitrone enolate-ylides derived from glycinate (B8599266) esters can undergo stereoselective cycloaddition with electron-deficient alkenes to yield N-hydroxy pyrrolidines, which can be reduced to form polysubstituted prolines. nih.gov

Palladium-Catalyzed C-H Arylation: A regio- and stereospecific method for the functionalization of the unactivated C-3 position of proline derivatives has been developed using palladium catalysis. This reaction with aryl iodides directly produces cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Cascade Reactions: A diastereoselective synthesis of 3-ethynyl proline derivatives has been achieved through a Cu(I)-catalyzed cascade reaction between CF3-substituted allenynes and tosylazide. These products can be further functionalized via "click" chemistry to yield triazole-containing prolines. mdpi.com

Amino-Zinc-Ene-Enolate Cyclization: This intramolecular carbometallation reaction is a powerful approach for creating 3-substituted prolines with a cis-stereochemistry, where the absolute configuration is controlled by a chiral auxiliary. nih.gov

Emerging Synthetic Routes for Proline-Containing Scaffolds

Recent advancements have introduced novel strategies for creating and utilizing complex proline-containing structures, moving beyond single-molecule synthesis to the construction of larger, functional systems.

One such innovative approach is "proline editing." This method involves incorporating a hydroxyproline (B1673980) (Hyp) residue into a peptide during standard solid-phase peptide synthesis. acs.orgnih.gov After the peptide chain is assembled, the hydroxyl group of the Hyp residue is selectively modified through various reactions such as Mitsunobu, oxidation, or substitution. acs.org This allows for the stereospecific creation of a vast library of 4-substituted proline derivatives directly within a peptide sequence, without the need for solution-phase synthesis of the individual modified amino acids. acs.orgnih.gov

Another emerging area is the use of proline-containing scaffolds in synthetic biology and materials science. Non-natural proline analogues are attractive building blocks for creating conformationally restricted peptides, which are critical for biological activity. nih.gov For example, an enantioselective and catalytic approach has been developed for 4-substituted proline scaffolds, which are key components in the synthesis of antiviral agents. nih.gov Furthermore, engineered polyproline helices can be designed to self-assemble into supramolecular peptide frameworks, demonstrating how short, functionalized oligoproline peptides can form predictable, tunable structures. acs.org

Table of Compounds

Advanced Spectroscopic and Structural Characterization of 2 Aminocarbonyl Hydrazide L Proline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 2-(Aminocarbonyl)hydrazide L-proline is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

¹H NMR: The 1D proton spectrum provides initial information on the types and number of hydrogen atoms. The proline ring is expected to show complex multiplets for the β- and γ-methylene protons (C3-H₂ and C4-H₂) and a distinct signal for the α-proton (C2-H). The N-H protons of the hydrazide and aminocarbonyl groups would appear as exchangeable signals, their chemical shift and multiplicity being dependent on the solvent and concentration.

¹³C NMR: The 1D carbon spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the hydrazide group, and the five distinct carbons of the L-proline ring (C2, C3, C4, C5, and the carboxyl-derived carbonyl C1).

2D NMR: To establish connectivity, several 2D experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of connections between adjacent protons within the proline ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, enabling definitive assignment of the proline ring's CH and CH₂ groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is illustrative and based on typical values for L-proline and hydrazide derivatives.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | - | ~170-175 |

| Proline Cα-H | ~3.9-4.2 | ~60-63 |

| Proline Cδ-H₂ | ~3.1-3.3 | ~45-48 |

| Proline Cβ-H₂ | ~1.9-2.2 | ~29-32 |

| Proline Cγ-H₂ | ~1.8-2.0 | ~24-27 |

| Hydrazide N-H | Variable (broad) | - |

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy is also a powerful tool for investigating the dynamic conformational properties of molecules in solution. For this compound, two key conformational features are of interest: the puckering of the pyrrolidine (B122466) ring and the isomerism around the C(O)-N bond.

The X-Proline amide bond is well-known to exist as a mixture of cis and trans isomers in solution, which interconvert on a timescale that is slow for NMR. nih.govresearchgate.net This results in the observation of two distinct sets of resonances for the proline ring atoms in both ¹H and ¹³C NMR spectra. researchgate.net The ratio of these isomers can be determined by integrating the corresponding peaks.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to determine the spatial proximity between protons. These experiments would help to confirm the cis or trans nature of the major and minor isomers and provide insights into the preferred conformation of the entire molecule in solution. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The spectrum would be dominated by strong absorptions from the N-H and C=O groups. The N-H stretching vibrations of the secondary amide (in the proline ring) and the primary and secondary amides of the hydrazide group typically appear in the region of 3200-3400 cm⁻¹. A strong, sharp band corresponding to the C=O stretching vibration of the hydrazide carbonyl group is expected around 1650-1680 cm⁻¹. mdpi.com Vibrations associated with the pyrrolidine ring, such as C-H stretching and CH₂ bending modes, would also be present. sid.irresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Data is illustrative and based on typical values for amides, hydrazides, and L-proline.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine, Amide | 3200 - 3400 |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 |

| C=O Stretch | Hydrazide (Amide I) | 1650 - 1680 |

| N-H Bend | Amine, Amide (Amide II) | 1550 - 1640 |

| CH₂ Scissoring | Alkane | ~1450 |

Mass Spectrometric (MS) Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₂N₄O₂), the molecular weight is approximately 172.19 g/mol . smolecule.comncats.io High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would reveal characteristic fragmentation pathways. Due to the presence of the robust proline ring, a prominent fragmentation is the cleavage of the bond between the ring and the hydrazide group. The "proline effect" in peptide fragmentation often directs cleavage at the N-terminal side of the proline residue. nih.govnih.gov

Table 3: Potential Mass Spectrometric Fragments for this compound

| m/z (Mass/Charge) | Possible Fragment Identity |

|---|---|

| 173.10 | [M+H]⁺ (Protonated molecular ion) |

| 116.07 | [M-C(O)NHNH₂]⁺ (Loss of hydrazide moiety) |

| 98.06 | [Proline-H]⁺ (Proline iminium ion) |

X-ray Diffraction Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the absolute configuration (L-proline) and reveal the solid-state conformation, including the pucker of the five-membered pyrrolidine ring (e.g., envelope or twist conformation). nih.gov It would also detail the geometry of the hydrazide group and map the network of intermolecular hydrogen bonds that stabilize the crystal lattice. Such data is invaluable for understanding solid-state packing and for validating computational models.

Chiroptical Spectroscopic Techniques (e.g., CD Spectroscopy for Chiral Derivatives)

As this compound is an inherently chiral molecule, chiroptical techniques like Circular Dichroism (CD) spectroscopy are highly valuable. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD) in the far-UV region would be sensitive to the conformation of the amide chromophore. It could be used to monitor conformational changes, such as the equilibrium between cis and trans proline isomers, under different solvent conditions or temperatures. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, could provide even more detailed conformational information in solution. nih.gov These techniques, especially when combined with quantum chemical calculations, offer a powerful means to study the subtle conformational preferences of chiral molecules like this compound.

Computational Chemistry and Theoretical Modeling of 2 Aminocarbonyl Hydrazide L Proline

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these techniques can predict a molecule's geometry, electronic structure, and reactivity. For 2-(Aminocarbonyl)hydrazide L-proline, these investigations are crucial for elucidating its potential as a catalyst or a bioactive agent.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in studying L-proline hydrazides, particularly in the context of their role as organocatalysts in asymmetric aldol (B89426) reactions. waset.orgresearchgate.netwaset.orgresearchgate.net

Researchers have employed the B3LYP hybrid functional in conjunction with the 6-31G(d,p) basis set to investigate the transition states of these reactions. waset.orgwaset.org These studies have revealed the critical role of the protonated -NH2 group of the L-proline hydrazide moiety in stabilizing the transition state through the formation of a supramolecular network with water molecules. waset.org This hydrogen bonding network is believed to lower the activation energy of the reaction, thus enhancing its efficiency. waset.org The insights from these DFT studies are pivotal in understanding the catalytic mechanism and in the rational design of more efficient catalysts based on the L-proline scaffold.

Table 1: Representative DFT Calculation Parameters for L-proline Hydrazide Studies

| Parameter | Value |

| Functional | B3LYP |

| Basis Set | 6-31G(d,p) |

| Software | Gaussian 09 |

This table is generated based on data from studies on the related compound L-proline hydrazide.

Ab Initio Methods for Geometric and Electronic Properties

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for benchmarking and for obtaining highly accurate geometric and electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to electron correlation.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map reveals regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different sites in a molecule. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. While specific MEP and Fukui function analyses for this compound are not extensively documented, these methods are routinely applied in computational studies of related hydrazide and proline derivatives to rationalize their observed reactivity and to guide the design of new compounds with desired properties.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Interpretations

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. NBO analysis has been employed to quantify interaction strengths in hydrazone structures, which are structurally related to hydrazides. researchgate.net For this compound, NBO analysis could elucidate the delocalization of electron density and the nature of the intramolecular hydrogen bonds, which are expected to play a significant role in its conformational preferences and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecules are not static entities; they are dynamic systems that can adopt a multitude of conformations. Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape of a molecule over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the preferred conformations, the flexibility of the molecule, and the transitions between different conformational states.

For this compound, MD simulations could be employed to understand its conformational behavior in different solvent environments. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. While specific MD studies on the conformational analysis of this compound are yet to be published, MD simulations are a standard tool for studying the conformational dynamics of proline-containing peptides and other flexible molecules. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein or other receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of protein-ligand interactions.

Several studies have highlighted the potential of L-proline hydrazide derivatives as anticancer agents, and molecular docking has been suggested as a tool to investigate their interactions with cancer-related protein targets. researchgate.net Although detailed docking studies with specific protein targets for this compound are not yet in the public domain, this approach holds significant promise for identifying its potential biological targets and for elucidating its mechanism of action. For instance, docking studies could reveal key hydrogen bonding interactions and hydrophobic contacts between the compound and the active site of a target protein, providing a rationale for its observed biological activity and guiding the design of more potent analogs. Molecular modeling studies on related aza-flavanones have been used to identify important binding modes responsible for their inhibitory activity against enzymes like α-glucosidase. waset.orgresearchgate.net

Predictive Binding Mechanisms with Biological Macromolecules

Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or DNA. smolecule.commdpi.com These simulations help to elucidate the binding mode, affinity, and the specific interactions that stabilize the ligand-receptor complex, providing a basis for understanding its potential mechanism of action. smolecule.com

Derivatives of L-proline and hydrazides have been the subject of numerous molecular docking studies to explore their therapeutic potential. For instance, L-proline amide derivatives have been modeled as inhibitors of the angiotensin-converting enzyme (ACE), with docking scores indicating their potential inhibitory potency. researchgate.net Similarly, novel hydrazide derivatives have been computationally screened against protein targets implicated in cancer, such as the one associated with colon carcinoma (PDB ID: 6MTU). mdpi.comresearchgate.net These studies correlate well with in vitro assays, suggesting that the computational models are effective in predicting biological activity. mdpi.comresearchgate.net

The binding of this compound and its analogues is often predicted to occur within specific pockets of the target protein. The proline ring can direct the orientation of the molecule into specific clefts of an enzyme's binding site. nih.gov The hydrazide moiety, with its hydrogen bond donors and acceptors, can form crucial interactions with amino acid residues in the active site, anchoring the molecule. Molecular docking simulations of hydrazide-based inhibitors with histone deacetylase 3 (HDAC3), for example, have identified key residues like PRO23, HIS125, and PHE144 as important for binding affinity. researchgate.net In other cases, studies with DNA as the target have shown possible interaction sites for hydrazide derivatives. mdpi.com

Table 1: Examples of Molecular Docking Studies on Related Proline and Hydrazide Derivatives

| Derivative Class | Target Macromolecule | Key Findings |

|---|---|---|

| L-proline amide derivatives | Angiotensin-Converting Enzyme (ACE) | Derivatives showed good inhibitory activity, with docking scores correlating to in vitro tests. Binding is stabilized by hydrogen bonds in the active site. researchgate.net |

| Novel Hydrazide derivatives | Colon Cancer Protein (PDB: 6MTU) | Compounds demonstrated favorable binding properties, correlating well with in vitro anticancer activity against HCT-116 cells. mdpi.comresearchgate.net |

| Hydrazide-based inhibitors | Histone Deacetylase 3 (HDAC3) | Alanine scanning identified specific proline, histidine, and phenylalanine residues as crucial for binding affinity. researchgate.net |

| Diacylhydrazine derivatives | DNA | Docking studies identified potential binding modes and interactions within the DNA grooves. mdpi.com |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The predicted binding of this compound to biological macromolecules is governed by a network of noncovalent intermolecular interactions. Computational models are essential for identifying and characterizing these forces.

Hydrogen Bonding: This is a critical interaction for proline- and hydrazide-containing molecules. nih.gov The L-proline component, even within a larger structure, can participate in significant hydrogen bonding. In its zwitterionic form, the protonated secondary amine and the carboxylate group readily form N—H⋯O hydrogen bonds, which can create extensive networks. nih.gov When modeled in enzyme active sites, the amino group of L-proline can form hydrogen bonds with key catalytic residues, such as lysine, or with parts of cofactors like FAD. nih.gov The hydrazide group (-C(=O)NNC(=O)N) in the title compound is also rich in hydrogen bond donors (N-H groups) and acceptors (C=O oxygen atoms). smolecule.com Docking studies on related inhibitors frequently show that their higher activity is linked to the formation of strong hydrogen bonds with residues in the target's active site. researchgate.net

Ionic Interactions: The carboxylate group of the proline backbone can form strong ionic interactions (salt bridges) with positively charged residues in a binding site, such as arginine. nih.gov Computational studies on L-proline dehydrogenase have shown that the carboxylate group of L-proline interacts with two arginine residues, which helps to anchor the substrate correctly for the catalytic reaction. nih.gov

Modeling of Stereochemical Complementarity in Binding Pockets

Stereochemical complementarity refers to the precise three-dimensional fit between a ligand and its binding site, akin to a key fitting into a lock. The rigid, cyclic structure of the L-proline moiety in this compound plays a crucial role in establishing this complementarity.

L-proline is unique among the 20 proteinogenic amino acids because its side chain loops back to connect to the backbone nitrogen, forming a rigid pyrrolidine (B122466) ring. nih.govebi.ac.uk This conformational rigidity significantly reduces the entropic penalty upon binding to a receptor, as the molecule has fewer conformations to cycle through. The defined puckering of the ring (exo/endo conformations) and the cis/trans isomerism of the amide bond further dictate its three-dimensional shape. nih.gov Computational modeling allows for the exploration of these distinct conformations to determine which one provides the optimal fit within a specific binding pocket. The proline ring acts as a scaffold or template, directing its substituent groups—in this case, the aminocarbonyl hydrazide portion—into specific clefts of an enzyme's active site for optimal interaction. nih.gov Molecular docking studies on L-proline amide derivatives have demonstrated that the specific stereochemistry is essential for creating hydrogen bonds with active site residues in enzymes like ACE. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models for this compound are not prominently available in the literature, the principles of these computational methods are highly relevant for this class of compounds.

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules. For a series of derivatives of this compound, a QSAR model could be developed to predict their anticancer or enzyme-inhibitory potential based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. A pharmacophore model for a target that binds proline-hydrazide compounds would likely include features corresponding to the hydrophobic pyrrolidine ring, the hydrogen bond donors and acceptors of the hydrazide group, and the carboxylate function.

Related in silico studies on novel hydrazide derivatives have utilized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict their pharmacokinetic properties. mdpi.comresearchgate.net These computational tools indicated that the hydrazide compounds possess favorable drug-like properties, highlighting them as promising candidates for further development. mdpi.com Such computational approaches, which fall under the broad umbrella of structure-based drug design, are integral to optimizing lead compounds derived from scaffolds like this compound. mdpi.comresearchgate.net

Supramolecular Chemistry Aspects and Crystal Engineering

The study of this compound extends beyond its interaction with biological macromolecules to its behavior in the solid state. Supramolecular chemistry and crystal engineering focus on understanding and controlling how molecules assemble through noncovalent interactions to form ordered crystalline structures. L-proline itself is recognized as a valuable "tecton," or molecular building block, for the rational design of new materials and pharmaceuticals due to its ability to form predictable patterns of intermolecular interactions, known as supramolecular synthons. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular contacts within a crystal lattice. The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These values are plotted on a 2D "fingerprint" plot, which provides a quantitative summary of the different types of close contacts.

For proline-derived structures, Hirshfeld analysis gives considerable insight into the nature of these close contacts. nih.gov It can distinguish and quantify the contributions of different interactions, such as:

H···O/O···H contacts: Appearing as sharp spikes on the fingerprint plot, these represent strong hydrogen bonds, which are dominant in proline-based crystals.

H···H contacts: These typically form a large, diffuse region on the plot and represent the contribution of numerous weaker van der Waals interactions.

C···H/H···C contacts: These indicate weaker C-H···π or other hydrophobic interactions.

Energy framework analysis is another computational tool that complements Hirshfeld surface analysis by calculating the interaction energies between molecules in a crystal. It provides a visual and quantitative representation of the strength of the molecular packing. The analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors in the crystal lattice.

For proline-based tectons, this analysis reveals the supramolecular topology and the energetic hierarchy of the interactions holding the crystal together. nih.gov The results are often visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the interaction energy. This allows for a clear depiction of the primary forces driving crystal formation. Typically, frameworks dominated by electrostatic energy (from hydrogen bonds) appear different from those dominated by dispersion energy (from hydrophobic packing). This method is crucial for understanding the stability of different polymorphs and for designing cocrystals with desired physicochemical properties. nih.gov

Molecular Mechanism Studies and Biochemical Interactions of 2 Aminocarbonyl Hydrazide L Proline

Enzyme Inhibition Mechanisms and Specificity

The inhibitory potential of 2-(Aminocarbonyl)hydrazide L-proline and related structures stems from their ability to interact with enzyme active sites or allosteric sites, leading to a modulation of catalytic activity. The proline component often serves as a recognition element, guiding the molecule to specific binding pockets, while the hydrazide functional group can act as a warhead or a key interacting moiety.

Molecular docking simulations and structural studies have provided insights into how proline-hydrazide derivatives recognize and bind to the active sites of target proteins. The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions.

The carbonyl group of the hydrazide moiety is a potent hydrogen bond acceptor, frequently forming interactions with backbone amides or side chains of amino acid residues such as valine and threonine. The secondary amine of the hydrazine (B178648) can also act as a hydrogen bond donor, contributing to the stability of the ligand-protein complex. For instance, in studies involving RNA-dependent RNA polymerase from the H5N1 influenza strain, key interactions involve hydrogen bonds with valine-660 and threonine-662 residues. In other contexts, the hydrazide's carbonyl group consistently forms strong hydrogen bonds with lysine residues.

The proline ring itself contributes significantly to binding affinity through hydrophobic interactions with nonpolar residues like isoleucine, alanine, and valine within the active site. The constrained geometry of the proline ring helps to minimize the entropic penalty upon binding, a favorable thermodynamic characteristic for potent inhibitors.

Beyond direct competitive inhibition at the active site, proline-based compounds are known to function as allosteric modulators. nih.govacs.org Allosteric modulation involves binding to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's function. acs.org The rigid nature of the proline scaffold is crucial for this mechanism, as it can effectively transmit structural changes from the allosteric binding site to the distant active site. nih.gov

Peptidomimetics incorporating proline have been designed to stabilize specific secondary structures, such as β-turns or polyproline II helices. nih.gov These fixed conformations can selectively bind to allosteric sites and either enhance (positive allosteric modulator) or decrease (negative allosteric modulator) the activity of the target protein. For example, analogs of L-prolyl-L-leucyl-glycinamide (PLG) have been shown to allosterically modulate the dopamine D2 receptor by stabilizing conformations that alter agonist binding affinity. nih.govnih.gov This principle suggests that proline-hydrazide derivatives could be engineered to act as allosteric effectors for various enzyme systems.

The structural features of this compound suggest its potential as an inhibitor for several classes of enzymes.

Angiotensin-Converting Enzyme (ACE): ACE is a zinc-dependent dipeptidyl carboxypeptidase and a key target for antihypertensive drugs. researchgate.net Many of the most successful ACE inhibitors, such as Captopril and Enalapril, incorporate a proline residue. researchgate.net The proline moiety fits into the S2' subsite of the ACE active site, forming favorable interactions. researchgate.net The presence of a zinc-binding group is also critical for potent inhibition. While the hydrazide group in this compound is not a classic zinc-binding group like the thiol in Captopril, its ability to coordinate with metal ions suggests a potential mechanism for ACE inhibition. Studies have shown that peptides with proline at the C-terminal can competitively inhibit ACE activity. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govmdpi.com Their overexpression is linked to diseases like cancer and arthritis. mdpi.com Inhibition of MMPs often involves compounds that chelate the catalytic zinc ion in the active site. The hydrazide group, similar to the more common hydroxamic acid moiety found in many MMP inhibitors, can function as a zinc-binding group. Therefore, proline-hydrazide compounds represent a structural class with the potential for MMP inhibition. For example, certain flavonoids have been shown to inhibit MMP-2 and MMP-9 via a non-competitive mechanism. nih.gov

Histone Deacetylases (HDACs): HDACs are also typically zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. nih.govmdpi.com HDAC inhibitors are a promising class of anticancer agents. mdpi.com The general structure of an HDAC inhibitor consists of a cap group, a linker, and a zinc-binding group. N-alkyl hydrazides have been identified as a distinct and effective class of zinc-binding groups for selective HDAC inhibition. nih.gov Furthermore, a cadmium-L-proline complex, Cd[L-proline]2, was found to be a potent inhibitor of all HDAC isoforms, suggesting that the combination of proline and a metal-binding moiety is a viable strategy for targeting these enzymes. nih.gov

Proline Racemase (PRAC): This enzyme catalyzes the interconversion of L-proline and D-proline and is an essential factor in certain pathogens, including Trypanosoma cruzi and Clostridioides difficile. nih.gov As such, it is a validated therapeutic target. plos.org The active site of proline racemase accommodates the proline ring, and inhibition is achieved by molecules that can covalently modify or non-covalently occupy this site. nih.govplos.org Proline analogs are natural candidates for the development of PRAC inhibitors. Pyrrole-2-carboxylic acid is a known competitive inhibitor of this enzyme. plos.org

DNA Polymerase θ (Polθ): DNA Polymerase θ is an enzyme involved in DNA repair pathways, and its inhibition is a therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair. nih.gov While specific inhibition by this compound has not been detailed, inhibitors of related DNA polymerases, like DNA polymerase β, have been developed. d-nb.info These inhibitors can act by preventing the binding of DNA to the enzyme. d-nb.info The development of selective inhibitors for Polθ is an active area of research. nih.gov

α-Amylase: This enzyme is involved in the breakdown of starch and is a target for managing type 2 diabetes. mdpi.com Inhibition of α-amylase slows the absorption of glucose. Various natural and synthetic compounds have been shown to inhibit this enzyme. mdpi.comnih.gov The inhibitory mechanism typically involves binding to the active site and preventing substrate access.

Table 1: Examples of IC₅₀ Values for Proline-Based or Related Enzyme Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 6366A (metabolite of TA-6366) | Angiotensin-Converting Enzyme (ACE) | 2.6 nM | nih.gov |

| PNVA (Peptide) | Angiotensin-Converting Enzyme (ACE) | 8.18 µM | mdpi.com |

| PNLG (Peptide) | Angiotensin-Converting Enzyme (ACE) | 13.16 µM | mdpi.com |

| Luteolin 7-O-glucoside | Matrix Metalloproteinase-9 (MMP-9) | 4 µM | nih.gov |

| Luteolin 7-O-glucoside | Matrix Metalloproteinase-2 (MMP-2) | 9 µM | nih.gov |

| Caffeoylmalic acid | α-Glucosidase | 43.7 µg/mL | mdpi.com |

Protein-Ligand Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of protein-ligand interactions is fundamental to drug design. nih.gov For proline-containing ligands, these studies reveal the driving forces behind molecular recognition. Isothermal titration calorimetry (ITC) is a powerful technique used to determine thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding.

Studies on the binding of proline-rich peptides to SH3 domains have revealed a thermodynamic signature characterized by a very favorable enthalpic contribution, which is opposed by an unfavorable binding entropy. nih.gov This is somewhat counterintuitive given the hydrophobic nature of the proline ring and the binding site, which would typically be associated with a favorable entropic change (hydrophobic effect). This observation suggests that the binding process is more complex, likely involving the formation of a highly ordered network of hydrogen bonds, potentially mediated by water molecules buried at the binding interface, which would account for the favorable enthalpy and unfavorable entropy. nih.gov

Molecular docking studies provide theoretical estimates of binding affinity. For hydrazide derivatives, calculated binding energies can range from -7.2 to -11.5 kcal/mol, indicating strong and specific interactions with their target proteins. smolecule.com These favorable binding energies are a result of the optimized hydrogen bonding and hydrophobic interactions within the active site.

Table 2: Theoretical Binding Parameters for Hydrazide Derivatives from Molecular Docking

| Target Protein Class | Binding Energy Range (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| RNA-dependent RNA polymerase (H5N1) | -7.2 to -10.8 | Val-660, Thr-662 | smolecule.com |

| Mycobacterium tuberculosis proteins | -8.5 to -11.5 | Not specified | smolecule.com |

Role as Peptidomimetic Scaffolds in Biological Systems

Peptides are crucial signaling molecules but are often poor drug candidates due to low metabolic stability and poor cell permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The unique structural properties of L-proline make it a cornerstone in the design of peptidomimetic scaffolds. nih.gov

The design of proline-based peptidomimetics is rooted in the conformational constraints imposed by the pyrrolidine (B122466) ring. nih.gov These constraints are powerful tools for stabilizing specific secondary structures that are critical for biological recognition.

Rigidity and Conformational Control: The proline ring is a rigid structure that restricts the possible values of the backbone dihedral angle φ. nih.gov This reduces the conformational entropy of the peptide chain, which can lead to higher binding affinity by lowering the entropic cost of binding.

Mimicking Secondary Structures: Proline is a key component of specific secondary structures. A sequence of proline residues can form a polyproline II (PPII) helix, a left-handed helix that is an important recognition element in many protein-protein interactions. nih.gov Proline-based scaffolds are designed to mimic the presentation of side chains along one face of a PPII helix or within the tight geometry of a β-turn. nih.gov

By incorporating the this compound unit into a larger molecule, it is possible to design peptidomimetics with enhanced proteolytic stability and the ability to adopt well-defined three-dimensional structures for potent and selective interaction with biological targets. researchgate.net

Influence on Protein Structure and Function

The incorporation of the L-proline moiety within this compound suggests a significant influence on the structure and function of proteins with which it may interact. L-proline is unique among the proteinogenic amino acids due to its rigid, cyclic structure, which imposes significant conformational constraints on the polypeptide backbone. nih.gov This inherent rigidity often leads to the disruption of regular secondary structures like alpha-helices and beta-sheets, while promoting the formation of turns and loops in the peptide chain. nih.gov

Molecular docking studies have been employed to investigate the potential interactions of this compound derivatives with specific protein targets. These computational analyses predict the binding affinity and orientation of the compound within the active or allosteric sites of proteins. A key area of investigation has been its interaction with proteins implicated in cancer pathways. smolecule.com For instance, derivatives of this compound have been evaluated for their binding to the Epidermal Growth Factor Receptor (EGFR), a crucial protein in cell signaling and proliferation. smolecule.com The binding of a ligand to such a receptor can alter its conformation, thereby affecting its function, which in the case of EGFR, could modulate downstream signaling cascades involved in cell growth and division.

Furthermore, the interaction of proline-containing molecules with aromatic residues in proteins can lead to the formation of stabilizing C–H/π interactions. These interactions, occurring between the proline ring and the aromatic side chains of amino acids like tryptophan, can stabilize specific protein conformations, such as β-turns. chemrxiv.orgresearchgate.net While direct experimental evidence for this compound is limited, the presence of the proline ring suggests it could participate in similar interactions, thereby influencing the local structure and, consequently, the function of target proteins.

The potential for this compound and its derivatives to act as enzyme inhibitors has also been a subject of interest. The L-proline structure is recognized by various enzymes, and modifications to this structure can lead to inhibitory activity. For example, proline analogs have been shown to inhibit proline dehydrogenase (PRODH), an enzyme involved in proline catabolism. nih.gov Although specific inhibitory studies on this compound are not extensively documented, its structural similarity to proline suggests it could be a candidate for interacting with and modulating the function of proline-metabolizing enzymes.

Table 1: Predicted Interactions of this compound Derivatives with Protein Targets

| Derivative Class | Protein Target | Predicted Effect on Function | Research Focus |

| Hydrazone derivatives | Epidermal Growth Factor Receptor (EGFR) | Modulation of receptor signaling | Anticancer activity |

| General derivatives | Proteins in cancer pathways | Alteration of protein conformation and activity | Drug development |

| Proline analogs | Proline Dehydrogenase (PRODH) | Inhibition of enzyme activity | Metabolic pathway modulation |

Biochemical Pathway Modulation at the Molecular Level

The biological activity of this compound and its derivatives appears to be linked to their ability to modulate various biochemical pathways at the molecular level. A significant body of research points towards their potential as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of cancer cells, particularly colon carcinoma cell lines. smolecule.commdpi.com This antiproliferative effect is indicative of interference with essential biochemical pathways that govern cell growth and survival.

Molecular docking studies have provided insights into the potential molecular targets of these compounds. For instance, derivatives of this compound have been shown to dock with a protein target identified by the Protein Data Bank ID 6MTU, suggesting a specific molecular interaction that could underpin their observed anticancer effects. mdpi.comresearchgate.net By binding to such a target, the compound could inhibit its enzymatic activity or disrupt its role in a signaling cascade, thereby impeding cancer cell progression.

The L-proline component of the molecule also suggests a potential for interaction with metabolic pathways. Proline metabolism is intricately linked to cellular stress responses and energy homeostasis. nih.govnih.govresearchgate.net The catabolism of proline is coupled to the electron transport chain and can influence the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net ROS, in turn, are known to act as second messengers in various signaling pathways, including those that regulate cell senescence and apoptosis. nih.govnih.govresearchgate.net While direct evidence for this compound is still emerging, it is plausible that it or its metabolites could influence these proline-dependent pathways.

Furthermore, there is evidence that metal complexes of L-proline can act as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are key enzymes in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest and apoptosis. nih.gov This suggests a potential, albeit indirect, mechanism by which proline-containing compounds could modulate biochemical pathways at the epigenetic level. The investigation into the precise molecular mechanisms by which this compound exerts its effects is an active area of research, with the potential to uncover novel therapeutic strategies.

Table 2: Potential Biochemical Pathways Modulated by this compound and its Derivatives

| Pathway | Potential Molecular Target/Mechanism | Implicated Biological Effect |

| Cancer Cell Proliferation | Inhibition of target protein (e.g., PDB ID: 6MTU) | Anticancer activity |

| Proline Metabolism | Interaction with proline-metabolizing enzymes (e.g., PRODH) | Modulation of cellular stress and energy |

| ROS Signaling | Influence on proline catabolism and ROS production | Regulation of apoptosis and senescence |

| Epigenetic Regulation | Potential for HDAC inhibition (based on L-proline complexes) | Altered gene expression |

Advanced Applications in Chemical Research and Development of 2 Aminocarbonyl Hydrazide L Proline

Organocatalysis in Asymmetric Organic Reactions

The fusion of a secondary amine, characteristic of proline, and an amide-like structure within 2-(Aminocarbonyl)hydrazide L-proline suggests its utility as an organocatalyst. Proline and its derivatives are renowned for their ability to catalyze asymmetric reactions through enamine and iminium ion intermediates. nih.govnih.gov The specific structure of this compound, particularly the hydrazide group, can influence catalytic activity and stereoselectivity through hydrogen bonding and steric effects. nih.govcapes.gov.br

L-proline and its amide derivatives are highly effective catalysts for direct asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. nih.govnih.govtcichemicals.com These reactions typically proceed via an enamine intermediate formed between the ketone donor and the proline catalyst. The catalyst not only activates the nucleophile but also orchestrates the stereoselective approach of the aldehyde acceptor.

Research on various L-prolinamides demonstrates that the amide proton (N-H) and other hydrogen-bond-donating groups are crucial for high enantioselectivity. nih.govcapes.gov.brpnas.orgpnas.org These groups form hydrogen bonds with the aldehyde's carbonyl oxygen, fixing its orientation in the transition state. nih.govpnas.orgpnas.org In the case of this compound, the multiple N-H protons within the hydrazide structure could play a significant role in organizing the transition state assembly, thereby controlling the stereochemical outcome. nih.govpnas.org For instance, studies with similar L-prolinamides have shown that increasing the hydrogen-bond-donating capacity of the amide moiety enhances enantiomeric excess (ee). nih.govpnas.org High yields and enantioselectivities (up to >99% ee) have been achieved with prolinamide catalysts in the aldol reaction between various aldehydes and ketones. nih.govpnas.org The choice of solvent and reaction temperature are also critical parameters for optimizing both reactivity and stereoselectivity. nih.govmdpi.com Furthermore, the diastereoselectivity of proline-catalyzed aldol reactions (anti vs. syn) can be influenced by the structure of the catalyst and the presence of co-catalysts or additives that affect the reaction mechanism's transition states. nih.gov

Table 1: Representative Enantioselective Aldol Reactions Catalyzed by L-Prolinamide Derivatives This table illustrates the typical performance of L-prolinamide catalysts analogous to this compound.

| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Citation |

| 4-Nitrobenzaldehyde | Acetone | 30 | Neat | RT | 96 | 46 | nih.govcapes.gov.br |

| Isobutyraldehyde | Acetone | 30 | Neat | -25 | 64 | >99 | nih.govpnas.org |

| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | RT | 99 | 99 | mdpi.com |

| Benzaldehyde | Acetone | 5 | Neat | -25 | 92 | 93 | nih.gov |

The catalytic utility of proline derivatives extends beyond aldol reactions to other fundamental asymmetric C-C bond-forming transformations, such as Michael additions and Mannich reactions. researchgate.net These reactions also leverage the dual activation capability of the proline scaffold. researchgate.netorganic-chemistry.org

Michael Additions: In the asymmetric Michael addition, proline-based catalysts facilitate the conjugate addition of nucleophiles like ketones or aldehydes to α,β-unsaturated acceptors such as nitro-olefins. mdpi.comscirp.orgacs.org The reaction proceeds through a chiral enamine intermediate (from the ketone and catalyst) or a chiral iminium ion intermediate (from the α,β-unsaturated aldehyde and catalyst). Proline derivatives have been shown to afford Michael adducts in high yields with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee). mdpi.comacs.org The development of specialized proline derivatives aims to improve performance in various solvents and with lower catalyst loadings compared to unmodified proline. organic-chemistry.org

Mannich Reactions: The asymmetric Mannich reaction, which forms chiral β-amino carbonyl compounds, is another area where proline derivatives excel as organocatalysts. nih.gov20.210.105 The reaction involves the addition of a ketone- or aldehyde-derived enamine to an imine. researchgate.net20.210.105 L-prolinamide catalysts have been developed that provide superior results to proline itself, offering improved yields and selectivities. organic-chemistry.org Even acetaldehyde, a challenging nucleophile, can be used effectively in proline-catalyzed Mannich reactions to produce valuable β-amino aldehydes with extremely high enantioselectivity. nih.gov20.210.105

Table 2: Asymmetric Michael and Mannich Reactions Catalyzed by Proline Derivatives This table provides examples of the effectiveness of proline-based organocatalysts in key C-C bond-forming reactions.

| Reaction Type | Nucleophile | Acceptor | Catalyst Type | Yield (%) | Stereoselectivity | Citation |

| Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | L-Proline-based CIL | >99 | 97% ee | mdpi.com |

| Michael Addition | Acetone | trans-β-Nitrostyrene | Proline Tetrazole Deriv. | 91 | 94% ee | organic-chemistry.org |

| Mannich Reaction | Acetaldehyde | N-Boc-imine | L-Proline | 80 | >99% ee | nih.gov20.210.105 |

| Mannich Reaction | Propanal | N-PMP-imine | Proline Tetrazole Deriv. | 98 | 99% ee, >95:5 dr | organic-chemistry.org |

Development of Chiral Probes for Analytical Chemistry

The inherent chirality of this compound makes it a candidate for development as a chiral derivatizing agent (CDA). In analytical chemistry, CDAs are used to convert a pair of enantiomers into diastereomers, which possess different physical properties and can be separated using non-chiral analytical techniques like standard liquid chromatography (LC). mdpi.com

Chiral metabolomics aims to identify and quantify enantiomers of endogenous metabolites, as the stereochemistry of these small molecules is often linked to specific biological activities and disease states. nih.govacs.org A major challenge is the difficulty in separating and detecting enantiomers, which often requires chiral chromatography columns or complex methods. mdpi.com

A powerful strategy to overcome this is chiral derivatization coupled with LC-Mass Spectrometry (LC-MS). nih.govacs.org A chiral reagent is used to label metabolites containing specific functional groups (e.g., amines, carboxyls, hydroxyls, carbonyls). mdpi.comacs.org The resulting diastereomeric derivatives can then be separated on a standard, less expensive reversed-phase LC column and detected with high sensitivity and selectivity by MS/MS. nih.govresearchgate.net Proline-based derivatization reagents have been successfully developed for the analysis of chiral amines and carboxylic acids in complex biological samples. nih.gov The this compound molecule is well-suited for this application; its hydrazide group can react specifically with metabolites containing aldehyde or ketone functionalities, which are common in carbohydrates and steroid metabolites, enabling their chiral resolution.

The quantification of chiral carboxylic acids is of high interest in pharmaceutical and biomedical research. nih.govnih.gov Direct analysis by LC-MS is often hampered by poor ionization efficiency and chromatographic retention. researchgate.net Derivatization with a chiral probe containing a basic nitrogen atom, such as in the proline ring, can significantly enhance MS detection sensitivity in the positive ion mode and improve chromatographic behavior. nih.govnih.gov

The general procedure involves activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with a chiral amine or hydrazide to form stable diastereomeric amides or hydrazides. nih.gov Proline-derived amides have been synthesized and evaluated as chiral shift reagents for the enantiomeric recognition of carboxylic acids by NMR and as derivatization agents for LC-MS. nih.govnih.gov The hydrazide group of this compound provides a nucleophilic site for reaction with activated carboxylic acids. The resulting diastereomers would benefit from the proline core for enhanced ionization and chromatographic separation, allowing for sensitive and accurate quantification of the original carboxylic acid enantiomers. nih.govnih.gov Studies using similar reagents have reported a 20- to 160-fold increase in detection response compared to the underivatized acids. nih.gov

Table 3: Principles of Chiral Derivatization for Analytical Applications

| Analytical Goal | Analyte Functional Group | Derivatization Principle | Potential Role of this compound | Citation |

| Chiral Metabolomics | Carbonyl (Aldehyde/Ketone) | Reaction with a chiral hydrazide to form diastereomeric hydrazones. | Acts as a chiral nucleophile via its hydrazide group. | mdpi.comacs.org |

| Chiral Carboxylic Acid Analysis | Carboxyl | Activation of carboxyl, followed by reaction with a chiral amine/hydrazide to form diastereomeric amides/hydrazides. | Acts as a chiral nucleophile after activation of the target acid. | nih.govnih.govnih.gov |

Contributions to Chemical Biology and Drug Discovery Research

Proline and its analogues are privileged scaffolds in medicinal chemistry and drug design. nih.govnih.gov Their rigid, five-membered ring structure imparts conformational constraint on peptides and small molecules, which can lead to improved target affinity, selectivity, and metabolic stability. sigmaaldrich.comresearchgate.net The incorporation of proline analogues is a well-established strategy for designing protease inhibitors, peptide mimetics, and other therapeutics. nih.govsigmaaldrich.com

The this compound molecule combines this valuable proline scaffold with a hydrazide group, a moiety also found in various biologically active compounds. Hydrazide-hydrazone derivatives are known to possess a wide range of bioactivities, including antimicrobial, anticonvulsant, and anticancer properties. mdpi.com Recent research has highlighted the potential of hydrazide derivatives synthesized using L-proline as a catalyst as effective agents against colon cancer cell lines. mdpi.com Furthermore, this compound itself has been identified as a compound with potential anticancer activity. This dual functionality—a structurally important amino acid derivative and a carrier of a bioactive chemical group—makes it a valuable building block for generating libraries of new chemical entities for drug discovery screening. researchgate.netchemscene.com Its structure can be systematically modified to optimize interactions with biological targets, such as enzymes or receptors involved in cancer or other diseases. researchgate.netmdpi.com

Design of Molecular Probes for Target Validation

The unique structural amalgamation of an L-proline ring and a reactive hydrazide moiety in this compound provides a valuable framework for the design of molecular probes. These probes are instrumental in target validation, a critical phase in drug discovery that confirms the relevance of a biological target (like an enzyme or receptor) in a disease process. The design of such probes leverages the compound's inherent properties to investigate and identify interactions with specific biomolecules.

Molecular docking simulations have been a key tool in predicting how this compound and its derivatives interact with biological targets, particularly those implicated in cancer pathways. smolecule.com These computational studies help to elucidate the compound's mechanism of action and pinpoint potential therapeutic targets. smolecule.com The L-proline component offers a conformationally restricted backbone, which is a desirable feature in probe design as it reduces the entropic penalty upon binding and can lead to higher affinity and selectivity. The pyrrolidine (B122466) ring can be systematically modified to explore the binding site of a target protein. nih.gov

The hydrazide functional group is particularly significant for probe development. It is a reactive handle that can undergo condensation reactions with aldehydes or ketones to form hydrazones. smolecule.com This reactivity allows for the covalent linkage of the probe to its target protein under specific conditions, or for the attachment of reporter molecules such as fluorophores or biotin, facilitating the detection and isolation of the target.

Research into L-proline analogues has demonstrated their utility as reagents for studying cellular metabolism and the regulation of macromolecule synthesis. nih.gov By incorporating moieties like 2-(Aminocarbonyl)hydrazide, researchers can create probes to investigate specific enzymes or transporters. For instance, derivatives of hydroxy-L-proline have been successfully synthesized to act as selective inhibitors for amino acid transporters, serving as probes to understand the ligand binding sites of these biological targets. nih.gov

Table 1: Research Findings on L-Proline Derivatives as Molecular Probes

| Research Area | Key Finding | Significance for Probe Design | Reference |

|---|---|---|---|

| Molecular Docking | Favorable interactions predicted with proteins in cancer pathways. | Provides insights into binding modes and helps prioritize targets for validation. | smolecule.com |

| Hydrazide Reactivity | Can form stable hydrazones with carbonyl compounds. | Enables covalent labeling of targets or attachment of reporter tags. | smolecule.com |

| Scaffold Versatility | The proline ring allows for diverse functionalization. | Facilitates the synthesis of a library of probes to optimize target binding and selectivity. | nih.gov |

| Transporter Inhibition | Hydroxy-L-proline derivatives inhibit amino acid transporters. | Demonstrates the use of proline-based structures to probe the function of specific proteins. | nih.gov |

Scaffold Development for Ligand Discovery

The molecular architecture of this compound serves as an excellent scaffold for ligand discovery. A scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of diverse compounds. This library can then be screened for activity against various biological targets to identify new drug leads. The combination of the rigid L-proline ring and the versatile hydrazide group offers a powerful platform for generating novel chemical entities. nih.govorganic-chemistry.org

L-proline itself is a privileged scaffold in medicinal chemistry due to its unique, conformationally constrained cyclic structure. organic-chemistry.orgmdpi.com This rigidity helps to pre-organize the appended functional groups in a specific spatial orientation, which can lead to more potent and selective interactions with a target protein. The development of proline-based bioactive compounds, ligands, and organocatalysts is an extensive area of research. organic-chemistry.org

The hydrazide component adds another layer of utility to the scaffold. Hydrazides and their derivatives, hydrazones, are known to possess a wide range of biological activities. mdpi.com By combining the L-proline scaffold with the hydrazide functional group, researchers can create hybrid molecules with enhanced potential for biological activity. For example, recent studies have shown that hydrazide derivatives synthesized using L-proline as an organocatalyst exhibit promising anticancer activity against colon carcinoma cell lines. smolecule.commdpi.comresearchgate.net In these studies, various aldehydes and ketones were reacted with a cyanoaceto-hydrazide precursor to generate a library of compounds, demonstrating the modularity of this synthetic approach. mdpi.com

The process of ligand discovery using the this compound scaffold typically involves:

Library Synthesis: Synthesizing a diverse set of derivatives by modifying both the proline ring and the hydrazide moiety. This can involve reacting the hydrazide with various carbonyl-containing compounds or functionalizing the proline ring. mdpi.comnih.gov

Biological Screening: Testing the synthesized library of compounds against a panel of biological targets (e.g., enzymes, receptors) to identify "hits" with desired activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Analyzing the active compounds to understand how different chemical modifications affect biological activity. This information guides the design of more potent and selective ligands.

The versatility of the L-proline scaffold has been demonstrated in the synthesis of inhibitors for various enzymes, such as cysteine proteases. organic-chemistry.org By using fragments derived from proline, novel inhibitors can be constructed. organic-chemistry.org This approach highlights how the foundational structure of this compound can be systematically built upon to discover new ligands with therapeutic potential.

Table 2: Application of the L-Proline Hydrazide Scaffold in Ligand Discovery

| Scaffold Component | Role in Ligand Discovery | Example Application | Reference |

|---|---|---|---|

| L-Proline Ring | Provides a rigid, conformationally restricted core. | Serves as a template in the synthesis of peptide mimetics and enzyme inhibitors. | nih.govorganic-chemistry.org |

| Hydrazide Group | Acts as a versatile chemical handle for diversification. | Formation of hydrazone libraries for screening against cancer cell lines. | smolecule.commdpi.com |

| Combined Scaffold | Offers a platform for creating hybrid molecules with unique properties. | Development of novel compounds with potential anti-colon cancer activity. | mdpi.comresearchgate.net |

Q & A

What are the optimal green synthesis methods for 2-(Aminocarbonyl)hydrazide L-proline derivatives, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of 2-(aminocarbonyl)hydrazide derivatives can be achieved via solvent-free mechanochemical grinding using L-proline as a recyclable organocatalyst. Key parameters include:

- Mechanical grinding : Reduces reaction time (e.g., 10–30 minutes) and avoids toxic solvents .

- Thermal vs. grinding methods : Grinding often yields higher purity due to reduced side reactions .

- Catalyst reusability : L-proline retains >90% efficiency after 5 cycles, enhancing sustainability .

For reproducibility, optimize molar ratios (e.g., 1:1.2 hydrazide:aldehyde) and monitor reaction progress via TLC.

How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Focus

Molecular docking and ADMET prediction tools are critical for rational drug design:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to assess binding to targets (e.g., cancer-associated enzymes). Compound 11 (a hydrazide derivative) showed strong binding to colon cancer cell line receptors (ΔG = −9.2 kcal/mol) .

- ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, BBB permeability) with tools like SwissADME. Hydrazide derivatives often exhibit favorable drug-likeness (Lipinski’s Rule of Five compliance) .

- Structural optimization : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) to enhance binding affinity .

What analytical techniques are essential for characterizing this compound derivatives?

Basic Research Focus

Validate structure and purity using:

- Spectroscopy :

- Chromatography :

- Elemental analysis : Match calculated vs. observed C, H, N percentages (Δ < 0.4%) .

How do pH and redox conditions affect the stability and reactivity of 2-(aminocarbonyl)hydrazide derivatives?

Advanced Research Focus

Mechanistic studies reveal pH-dependent redox behavior:

- Oxidation kinetics : Hydrazides undergo pH-sensitive oxidation by agents like [IrCl₆]²⁻. At physiological pH (7.4), deprotonated species (e.g., –NH⁻) exhibit 10⁵-fold higher reactivity than neutral forms, forming hydrazyl radicals .

- Degradation pathways : Monitor via HPLC; isoniazid analogs degrade to carboxylic acids (e.g., isonicotinic acid) under oxidative stress .

- Stability assays : Use buffered solutions (pH 4–9) and track decomposition via UV-Vis spectroscopy (λ = 250–300 nm) .

What structural modifications improve the pharmacokinetic profile of this compound-based therapeutics?

Advanced Research Focus

Enhance drug-likeness through:

- Prolonged half-life : Introduce hydrophobic groups (e.g., aryl rings) to reduce renal clearance .

- Metabolic resistance : Replace labile hydrazide bonds with bioisosteres (e.g., amides) while retaining activity .

- Targeted delivery : Conjugate with peptide carriers (e.g., Goserelin analogs) for site-specific action .

Validate modifications using in vitro CYP450 inhibition assays and in vivo PK/PD models .

How do researchers resolve contradictions in reported bioactivity data for hydrazide derivatives?

Advanced Research Focus

Address discrepancies via:

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- Batch variability : Standardize synthetic protocols (e.g., solvent purity, catalyst loading) to minimize differences .

- Target selectivity : Use CRISPR-edited cell lines to isolate pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.